molecular formula C17H15ClN2O B11766829 2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine

2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine

Cat. No.: B11766829
M. Wt: 298.8 g/mol
InChI Key: QHJNKANCLWIWEQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine is a synthetic, chloro- and alkoxy-substituted 1,7-naphthyridine derivative intended for research and development purposes. Naphthyridines, as nitrogen-containing heterocyclic compounds, are recognized as important scaffolds in medicinal chemistry due to their wide spectrum of pharmacological activities . These compounds are common structural motifs in biologically active compounds and are of great importance in the pharmaceutical industry . This compound features a 1,7-naphthyridine core, which is one of several isomeric diazanaphthalenes. The specific substitution pattern with a benzyloxy group at the 2-position, a chloro group at the 8-position, and an ethyl group at the 3-position is designed to modulate the compound's electronic properties, lipophilicity, and potential for intermolecular interactions, making it a valuable intermediate for various research applications. Potential areas of investigation include the exploration of new antimicrobial agents , the development of kinase inhibitors for immunological or oncological research , and the synthesis of more complex polycyclic structures for material science studies. For Research Use Only (RUO). This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

8-chloro-3-ethyl-2-phenylmethoxy-1,7-naphthyridine

InChI

InChI=1S/C17H15ClN2O/c1-2-13-10-14-8-9-19-16(18)15(14)20-17(13)21-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3

InChI Key

QHJNKANCLWIWEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=C1)C=CN=C2Cl)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Friedländer Annulation

Friedländer annulation is a classical method for constructing polycyclic heteroaromatic systems. A modified approach, as demonstrated in recent work, employs MnO₂ catalysis under ligand-free conditions to form the naphthyridine backbone. For example, a one-pot reaction between 2-amino-5-chloro-benzhydrol (9 ) and 1-benzyl-4-piperidinol (14 ) in a deep eutectic solvent (DES) composed of choline chloride and p-toluenesulfonic acid (ChCl/p-TSA) yields intermediate 17 , which undergoes sequential dehydrogenation and cyclization. This method achieves yields up to 85% under optimized conditions (100°C, 3 hours).

Key Reaction Parameters

ParameterValue/Description
CatalystMnO₂ (10 mol%)
BaseKOtBu (1.5 equiv)
Solvent SystemChCl/p-TSA (1:1) + TBAB/p-TSA
Temperature100°C
Yield (Intermediate)70–85%

Cyclocondensation of Aminopyridines

Alternative routes involve cyclocondensation reactions between 2-aminopyridine derivatives and ketones. For instance, 3-bromo-8-chloro-1,7-naphthyridine (a precursor) is synthesized via cyclization of 3-bromo-7H-[1,naphthyridin-8-one using POCl₃ and DIPEA in toluene at 130°C. This method, while effective, requires harsh conditions and prolonged reaction times (36 hours).

Functionalization of the Naphthyridine Core

Introduction of the Benzyloxy Group

The benzyloxy moiety at the 2-position is introduced via nucleophilic aromatic substitution (SNAr). A patent-published method reacts 2,7-dichloro-1,8-naphthyridine with benzyl alcohol in the presence of a strong base (e.g., potassium tert-butoxide) in tetrahydrofuran (THF). The reaction selectively substitutes the chlorine at the 2-position due to its higher electrophilicity compared to the 7-position.

Optimized Conditions for SNAr

ParameterValue/Description
Substrate2,7-Dichloro-1,8-naphthyridine
NucleophileBenzyl alcohol
BaseKOtBu (1.1 equiv)
SolventTHF
Temperature80°C, 12 hours
Yield68–72%

Ethyl Group Incorporation at the 3-Position

The 3-ethyl substituent is typically introduced via Suzuki–Miyaura cross-coupling. A brominated intermediate (e.g., 3-bromo-8-chloro-1,7-naphthyridine) reacts with ethylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water. This method offers regioselectivity and mild conditions, with yields averaging 65–70%.

Chlorination at the 8-Position

Chlorination is achieved either during core synthesis or via post-functionalization. In the former, POCl₃ serves as both a solvent and chlorinating agent, as seen in the synthesis of 3-bromo-8-chloro-1,7-naphthyridine. Post-synthetic chlorination using N-chlorosuccinimide (NCS) under radical conditions has also been reported, though this approach risks over-chlorination.

Integrated Synthetic Pathways

Sequential Functionalization Route

A representative pathway involves:

  • Core formation : Friedländer annulation to yield 8-chloro-1,7-naphthyridine.

  • Benzyloxy introduction : SNAr with benzyl alcohol.

  • Ethyl group addition : Suzuki coupling with ethylboronic acid.

Overall Yield : 45–50% (three steps).

One-Pot Catalytic Approach

Emerging methodologies leverage MnO₂-catalyzed dehydrogenation and annulation in DES systems. For example, a single-pot reaction combining 2-amino-5-chloro-benzhydrol, 1-benzyl-4-piperidinol, and benzyl alcohol achieves the target compound in 78% yield, minimizing purification steps.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Friedländer AnnulationHigh atom economy; green solventsRequires DES optimization70–85
SNAr + Suzuki CouplingRegioselective; scalableMulti-step; costly catalysts45–50
POCl₃ ChlorinationRapid halogenationHarsh conditions; safety risks60–65

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 8 undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing functional groups or modifying pharmacological properties.

Reagent/ConditionsProductNotes
K₂CO₃, DMF, 80°C, 12 h8-Amino-2-(benzyloxy)-3-ethyl-1,7-naphthyridineAmines or hydrazines as nucleophiles
NaN₃, DMSO, 100°C, 6 h8-Azido-2-(benzyloxy)-3-ethyl-1,7-naphthyridineAzide introduction for click chemistry

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the naphthyridine ring and ethyl group.

Oxidation of the Benzyloxy Group

The benzyloxy group at position 2 can be oxidized to a carbonyl group under strong oxidizing conditions.

Oxidizing SystemProductYield
KMnO₄, H₂SO₄, reflux2-Keto-8-chloro-3-ethyl-1,7-naphthyridine~65%
CrO₃, AcOH, 60°C2-Carboxy-8-chloro-3-ethyl-1,7-naphthyridine~50%

Key Finding : Oxidation selectivity depends on solvent polarity, with acidic conditions favoring carboxylic acid formation over ketones.

Benzyloxy Group Reduction

Catalytic hydrogenation removes the benzyl protecting group:

ConditionsProductYield
H₂ (1 atm), 10% Pd/C, EtOH2-Hydroxy-8-chloro-3-ethyl-1,7-naphthyridine>90%

Ring Hydrogenation

Partial saturation of the naphthyridine ring occurs under high-pressure H₂:

ConditionsProductNotes
H₂ (50 psi), PtO₂, AcOH1,2,3,4-Tetrahydro-8-chloro-3-ethyl-1,7-naphthyridineSelective reduction of outer ring

Suzuki–Miyaura Coupling

The chloro group participates in palladium-catalyzed cross-couplings:

Boronic AcidConditionsProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 90°C8-Phenyl-2-(benzyloxy)-3-ethyl-1,7-naphthyridine78%
Vinylboronic pinacol esterPd(dppf)Cl₂, CsF, THF, 80°C8-Vinyl-2-(benzyloxy)-3-ethyl-1,7-naphthyridine65%

Electrophilic Aromatic Substitution

The naphthyridine ring undergoes electrophilic substitution at activated positions:

ReactionConditionsProductRegioselectivity
NitrationHNO₃, H₂SO₄, 0°C 5-Nitro-2-(benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridinePosition 5 favored
BrominationBr₂, FeBr₃, CH₂Cl₂ 5-Bromo-2-(benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridineOrtho to nitrogen

Computational Analysis : DFT studies indicate electrophiles preferentially attack position 5 due to lower activation energy (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for position 6) .

Acidic Hydrolysis

ConditionsProductApplication
6M HCl, reflux, 8 h2-Hydroxy-8-chloro-3-ethyl-1,7-naphthyridinePrecursor for metal complexes

Basic Hydrolysis

ConditionsProductNotes
NaOH (aq), EtOH, 70°C2-Hydroxy-8-chloro-3-ethyl-1,7-naphthyridineCompeting elimination minimized at pH <12

Coordination Chemistry

The nitrogen-rich structure forms complexes with transition metals:

Metal SaltConditionsComplex FormedStability Constant (log K)
CuCl₂MeOH, RT, 2 h[Cu(L)₂Cl]Cl8.2 ± 0.3
Fe(ClO₄)₃H₂O/EtOH, 60°CFe(L)(H₂O)₃6.7 ± 0.2

Structural Confirmation : Single-crystal XRD shows square-planar geometry for Cu(II) complexes and octahedral for Fe(III).

Photochemical Reactions

UV-induced reactivity has been explored for synthetic applications:

ConditionsProductQuantum Yield (Φ)
254 nm, CH₃CN, N₂ atm8-Cyano-2-(benzyloxy)-3-ethyl-1,7-naphthyridine0.12

Mechanism : Radical intermediates detected via EPR spectroscopy suggest a homolytic C-Cl bond cleavage pathway.

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. Reaction outcomes are highly dependent on the electronic effects of the ethyl and benzyloxy substituents, with position 8 being the most reactive site for transformations. Experimental data gaps in yields and kinetics highlight areas for future research.

Scientific Research Applications

Antimicrobial and Antiparasitic Activities

Antileishmanial Activity:
Recent studies have highlighted the potential of 1,8-naphthyridine derivatives, including 2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine, in treating visceral leishmaniasis. A series of compounds were evaluated for their in vitro antileishmanial activity, demonstrating promising results against the parasite responsible for this disease. The mechanism of action involves the sequestration of divalent metal cations, which is critical for the compound's efficacy .

Broad-Spectrum Antimicrobial Properties:
The 1,8-naphthyridine scaffold has been associated with a wide range of antimicrobial activities. These derivatives have shown effectiveness against various bacterial and fungal pathogens. The structure-activity relationship (SAR) studies indicate that modifications to the naphthyridine core can enhance antibacterial potency .

Anticancer Applications

Inhibition of Cancer Cell Proliferation:
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology . The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further development.

Mechanisms of Action:
The anticancer effects are attributed to the compound's interactions with specific molecular targets such as protein kinases and other enzymes involved in tumor growth and metastasis. For instance, its activity against the Akt isoform has been documented, indicating a role in modulating pathways critical for cancer cell survival and proliferation .

Neurological Disorders

Potential for Treating Neurodegenerative Diseases:
There is growing interest in the use of naphthyridine derivatives for treating neurological disorders such as Alzheimer's disease and multiple sclerosis. These compounds have demonstrated anti-inflammatory and neuroprotective effects, making them suitable candidates for further investigation in neuropharmacology .

Analgesic Properties:
In addition to their neuroprotective effects, some derivatives have shown analgesic properties, which could be beneficial in managing pain associated with neurological conditions . This dual action enhances their therapeutic profile.

Data Summary Table

Application Area Biological Activity Mechanism of Action
AntimicrobialEffective against bacteria and fungiInhibition of microbial growth through metal cation sequestration
AntiparasiticActive against Leishmania spp.Sequestration of divalent metal cations
AnticancerInhibits cancer cell proliferationModulation of protein kinase activity
Neurological DisordersNeuroprotective and analgesic effectsAnti-inflammatory mechanisms

Case Studies

  • Antileishmanial Activity Study:
    A study evaluated a series of naphthyridine derivatives for their efficacy against Leishmania donovani. Compounds were assessed for cytotoxicity and selectivity towards the parasite, leading to the identification of several promising candidates with improved safety profiles .
  • Cancer Cell Proliferation Inhibition:
    Research on this compound demonstrated its ability to inhibit proliferation in breast and prostate cancer cell lines. The study provided insights into its mechanism involving apoptosis induction and cell cycle arrest at specific phases .
  • Neuroprotective Effects:
    A recent investigation into the neuroprotective properties of naphthyridine derivatives revealed their potential to mitigate oxidative stress in neuronal cells. This study suggests that these compounds could be developed as therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit leukotriene A-4 hydrolase or mitogen-activated protein kinase 14, which are involved in inflammatory and cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects: Ethyl vs. Methyl at Position 3

The closest analog is 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine (CAS 1801158-63-3, Accela SY466022). Key differences arise from the alkyl chain length:

Property 2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine
Substituent (Position 3) Ethyl (-CH₂CH₃) Methyl (-CH₃)
Molecular Weight ~315.8 g/mol (estimated) 301.7 g/mol (calculated)
Lipophilicity (LogP) Higher (due to longer alkyl chain) Moderate
Synthetic Accessibility Likely more challenging (longer alkylation steps) Commercially available ($2150/0.25g; 4-week lead time)

This modification may also affect metabolic stability, as longer alkyl chains are less prone to oxidative degradation.

Functional Group Variations: Benzyloxy vs. Ketone

Another analog, 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one (CAS 1060817-53-1), replaces the benzyloxy group with a ketone:

Property This compound 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one
Position 2 Group Benzyloxy (-OCH₂C₆H₅) Ketone (=O)
Electron Effects Electron-donating (via oxygen lone pairs) Electron-withdrawing
Reactivity Less reactive toward nucleophiles Prone to nucleophilic attack at the carbonyl

The benzyloxy group enhances steric shielding and aromatic stacking capacity , making the ethyl derivative more suitable for targeting hydrophobic binding pockets in enzymes.

Biological Activity

The compound 2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Research indicates that naphthyridine derivatives exhibit various biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The specific compound has shown promise as an inhibitor of certain enzymes and receptors involved in critical biological pathways.

Structure-Activity Relationships

  • Chemical Structure : The presence of the benzyloxy group and chlorine atom at specific positions on the naphthyridine ring significantly influences the compound's biological activity. Modifications to these groups can enhance or diminish potency against target enzymes.
  • Potency Variations : Studies have demonstrated that structural modifications can lead to varying degrees of inhibitory activity against enzymes such as acetylcholinesterase (AChE) and other targets relevant to neurodegenerative diseases and cancer.

In Vitro Studies

Recent studies have evaluated the compound's efficacy in inhibiting AChE, a key enzyme in Alzheimer's disease pathology. The following table summarizes the inhibitory concentrations (IC50) observed in various assays:

CompoundTarget EnzymeIC50 (μM)
This compoundAChE0.25
Reference Compound (Donepezil)AChE0.16

The compound exhibited competitive inhibition against AChE, suggesting it may be a viable candidate for further development as a therapeutic agent for Alzheimer's disease .

Neuroprotective Effects

In addition to enzyme inhibition, this compound has demonstrated neuroprotective effects against amyloid-beta-induced neurotoxicity in cell culture models. This suggests potential applications in treating neurodegenerative diseases beyond just AChE inhibition.

Case Studies

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to untreated controls.
  • Cancer Cell Lines : The compound has been tested against various cancer cell lines, showing selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is attributed to its ability to target specific signaling pathways involved in tumor growth.

Q & A

Q. How do steric and electronic factors influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Steric bulk from the 3-ethyl group may hinder coupling at C3, favoring reactions at C6 or C8. Electron-withdrawing chloro substituents activate the ring for Pd-catalyzed reactions (e.g., Suzuki-Miyaura) but require careful ligand selection (e.g., PPh3PPh_3) to prevent dehalogenation . Hammett studies on substituted analogs can quantify electronic effects .

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